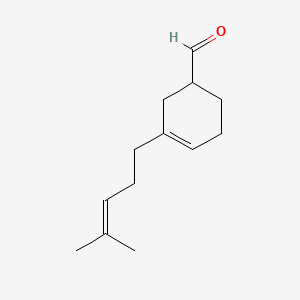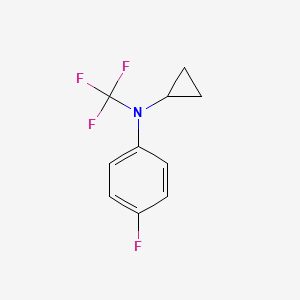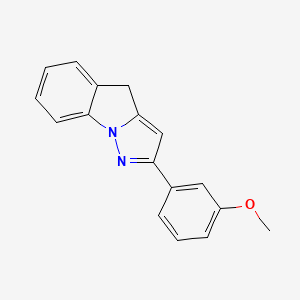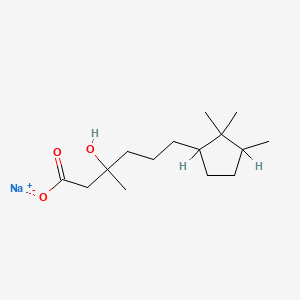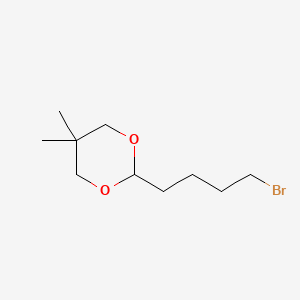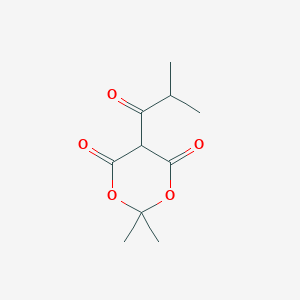
2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione is a chemical compound with a complex structure that includes a dioxane ring and a methylpropanoyl group
Preparation Methods
The synthesis of 2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione can be compared with other similar compounds, such as:
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one: This compound has a similar structure but with a cyclopentanone ring instead of a dioxane ring.
2,2-Dimethyl-5-[(2-methylpropanoyl)sulfanyl]octanoic acid: This compound contains a sulfanyl group and an octanoic acid chain, making it structurally different but functionally similar in some reactions.
The uniqueness of this compound lies in its specific ring structure and the presence of both dioxane and methylpropanoyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
74965-86-9 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2,2-dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H14O5/c1-5(2)7(11)6-8(12)14-10(3,4)15-9(6)13/h5-6H,1-4H3 |
InChI Key |
MVOOKWYIOZFMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1C(=O)OC(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
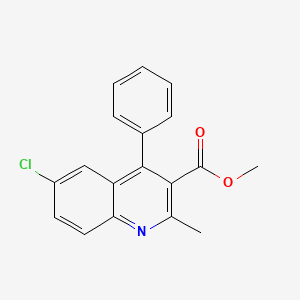
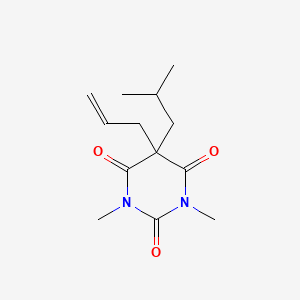
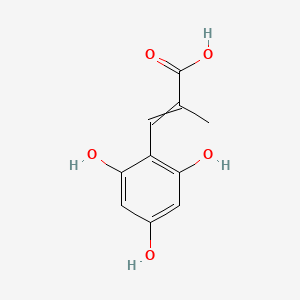
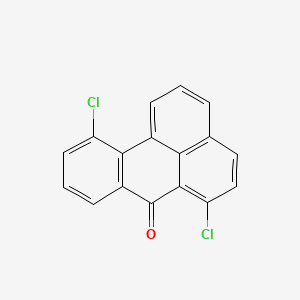
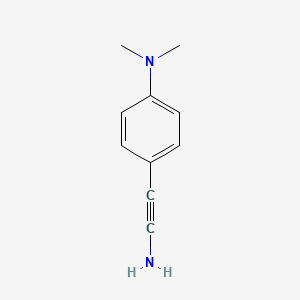
![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
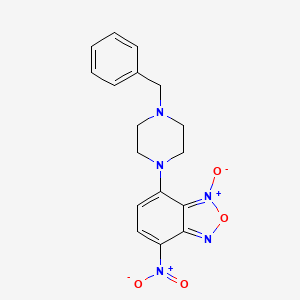
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
